molecular formula C12H13BrFNO B8156049 (4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

(4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8156049
M. Wt: 286.14 g/mol
InChI Key: SVERDBHTAWXSTH-UHFFFAOYSA-N
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Description

(4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound with the molecular formula C12H13BrFNO This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidinyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-methylbenzaldehyde and pyrrolidine.

    Condensation Reaction: The aldehyde group of 4-bromo-2-fluoro-5-methylbenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form the corresponding imine.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Acylation: The amine is acylated with an appropriate acylating agent, such as acetyl chloride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanone group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluoro-5-methylphenyl)(pyrrolidin-1-yl)methanone
  • (4-Bromo-5-fluoro-2-methylphenyl)(piperidin-1-yl)methanone
  • (4-Bromo-5-fluoro-2-methylphenyl)(morpholin-1-yl)methanone

Uniqueness

(4-Bromo-5-fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific arrangement of its substituents, which can influence its reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the pyrrolidinyl group, provides a distinct chemical profile that can be exploited in various research and industrial applications.

Properties

IUPAC Name

(4-bromo-5-fluoro-2-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-6-10(13)11(14)7-9(8)12(16)15-4-2-3-5-15/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVERDBHTAWXSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCCC2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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